2-Bromo-4-(difluoromethyl)-1-iodobenzene

Lipophilicity Regioisomer comparison Drug design

2-Bromo-4-(difluoromethyl)-1-iodobenzene (CAS 1261642-33-4, molecular formula C₇H₄BrF₂I, molecular weight 332.91 g/mol) is a tri-substituted halogenated benzene featuring bromine at the ortho (C2) position, iodine at the para (C1) position, and a difluoromethyl (–CF₂H) group at the meta (C4) position relative to iodine. This specific 2,4-substitution pattern places the difluoromethyl group meta to the bromine and para to the iodine, creating a differentiated electronic environment that enables sequential, site-selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, Sonogashira) by exploiting the inherent reactivity difference between the C–I bond (ipso to –CF₂H, para-position) and the C–Br bond (ortho-position).

Molecular Formula C7H4BrF2I
Molecular Weight 332.914
CAS No. 1261642-33-4
Cat. No. B2513188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(difluoromethyl)-1-iodobenzene
CAS1261642-33-4
Molecular FormulaC7H4BrF2I
Molecular Weight332.914
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)F)Br)I
InChIInChI=1S/C7H4BrF2I/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7H
InChIKeyVLLBUFHDSYSDBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(difluoromethyl)-1-iodobenzene (CAS 1261642-33-4): Ortho-Bromo, Para-Iodo, Meta-Difluoromethyl Halogenated Benzene Building Block for Site-Selective Cross-Coupling


2-Bromo-4-(difluoromethyl)-1-iodobenzene (CAS 1261642-33-4, molecular formula C₇H₄BrF₂I, molecular weight 332.91 g/mol) is a tri-substituted halogenated benzene featuring bromine at the ortho (C2) position, iodine at the para (C1) position, and a difluoromethyl (–CF₂H) group at the meta (C4) position relative to iodine . This specific 2,4-substitution pattern places the difluoromethyl group meta to the bromine and para to the iodine, creating a differentiated electronic environment that enables sequential, site-selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, Sonogashira) by exploiting the inherent reactivity difference between the C–I bond (ipso to –CF₂H, para-position) and the C–Br bond (ortho-position) [1]. The compound is commercially available at 95–98% purity from multiple suppliers and is classified under the hazard statement H314 (causes severe skin burns and eye damage) .

Why 2-Bromo-4-(difluoromethyl)-1-iodobenzene Cannot Be Interchanged with Positional Isomers or Non-fluorinated Bromo-iodo Analogs


Within the C₇H₄BrF₂I isomer family, five structurally distinct regioisomers exist, each with unique bromine/iodine/difluoromethyl positional arrangements that dictate profoundly different cross-coupling site-selectivity, electronic character, and physicochemical properties . Substituting the target 2-bromo-4-(difluoromethyl) isomer with its 2-bromo-1-(difluoromethyl) isomer (CAS 1261569-90-7), for example, alters the relative spatial relationship between the halogens and the –CF₂H group, shifting the LogP from 3.99 to 4.40—a ΔLogP of +0.41 that materially impacts lipophilicity-driven partitioning in biological or chromatographic systems . Replacing the difluoromethyl group entirely with a hydrogen atom (i.e., using simple 1-bromo-4-iodobenzene, CAS 589-87-7) eliminates the –CF₂H moiety's capacity to function as a lipophilic hydrogen-bond donor (HB acidity A = 0.085–0.165) and bioisostere of hydroxyl or thiol groups—a property now recognized as critical for modulating target binding in medicinal chemistry [1]. The specific ortho-Br / para-I / meta-CF₂H arrangement of the target compound is therefore not a generic halogenated benzene but a precisely engineered building block whose substitution geometry directly governs downstream molecular architecture.

Quantitative Differentiation Evidence for 2-Bromo-4-(difluoromethyl)-1-iodobenzene Versus Closest Structural Analogs


LogP Difference of −0.41 Units Versus 2-Bromo-1-(difluoromethyl)-4-iodobenzene (CAS 1261569-90-7) Confirms Altered Lipophilicity from Regioisomeric Substitution

The target compound (2-Br-4-CF₂H-1-I substitution) has a computed LogP of 3.99, compared to 4.40 for the regioisomer 2-Bromo-1-(difluoromethyl)-4-iodobenzene (CAS 1261569-90-7), where the –CF₂H and iodine groups are ortho to each other . This represents a LogP reduction of 0.41 units (approximately 9.5% lower) attributable solely to the positional rearrangement of the –CF₂H group from C4 (para to I) to C1 (ipso to Br) . For context, the broader ΔlogP range observed for CF₂H/CH₃ exchange on aromatic systems spans −0.1 to +0.4 in experimental octanol-water partitioning studies [1].

Lipophilicity Regioisomer comparison Drug design

Procurement Cost Advantage: 250 mg Unit Price 45% Lower Than the Closest Positional Isomer (CAS 1261671-65-1)

At the 250 mg scale, 2-Bromo-4-(difluoromethyl)-1-iodobenzene (CAS 1261642-33-4) is priced at £125.00 from Apollo Scientific (purity 95%) , compared to £229.00 for the positional isomer 1-Bromo-4-(difluoromethyl)-2-iodobenzene (CAS 1261671-65-1, purity 98.0%) from Fluorochem . This represents a procurement cost saving of £104.00 (approximately 45%) per 250 mg unit. At the 1 g scale, the target compound is £395.00 versus £404.00 for the comparator—a narrower but still favorable 2.2% differential . The non-fluorinated analog 1-Bromo-4-iodobenzene (CAS 589-87-7) is substantially cheaper at both scales but lacks the –CF₂H group entirely, disqualifying it for applications requiring the difluoromethyl pharmacophore [1].

Procurement economics Positional isomer comparison Budget optimization

Differentiated Hazard Classification (H314 Corrosive) Versus H315/H319 Irritant Profile of a Positional Isomer Affects Handling Infrastructure Requirements

The target compound carries a GHS05 Corrosive classification with hazard statement H314 ('Causes severe skin burns and eye damage'), UN 1759, Packing Group III . In contrast, the positional isomer 1-Bromo-4-(difluoromethyl)-2-iodobenzene (CAS 1261671-65-1) is classified under GHS07 Harmful/Irritant with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation)—a materially less severe hazard profile . This differential arises from the regioisomeric substitution pattern rather than the elemental composition, as both compounds share the identical molecular formula C₇H₄BrF₂I .

Safety Hazard classification Regulatory compliance

Para-Iodo / Ortho-Bromo Substitution Geometry Enables Programmable Sequential Cross-Coupling Inaccessible with Symmetric Dihalide Analogs

The target compound's para-iodo (C1) and ortho-bromo (C2) substitution pattern provides differentiated oxidative addition rates at palladium(0), with the C–I bond undergoing oxidative addition significantly faster than the C–Br bond [1]. This enables a programmed two-step diversification strategy: first, Suzuki-Miyaura coupling at the C–I position, followed by a second coupling at the C–Br position, without requiring protecting group manipulations [2]. In contrast, the symmetric 1-Bromo-4-iodobenzene (CAS 589-87-7) lacks the –CF₂H group entirely, while positional isomers such as 1-Bromo-2-(difluoromethyl)-4-iodobenzene (CAS 1261496-16-5) place the bromine para to iodine, reversing the electronic push-pull relationship and potentially altering the site-selectivity order in certain catalytic systems .

Site-selective cross-coupling Sequential functionalization C–I vs C–Br reactivity

Difluoromethyl (–CF₂H) Group Confers Hydrogen-Bond Donor Capacity (HB Acidity A = 0.085–0.165) Absent in Non-fluorinated 1-Bromo-4-iodobenzene

The –CF₂H substituent on the target compound can function as a lipophilic hydrogen-bond donor, with experimentally determined hydrogen-bond acidity parameters (A) ranging from 0.085 to 0.165 depending on the attached aromatic scaffold [1][2]. This places the –CF₂H group on a hydrogen-bond donor scale similar to thiophenol, aniline, and amine groups, but not as strong as hydroxyl [1]. The non-fluorinated analog 1-Bromo-4-iodobenzene (CAS 589-87-7, LogP 3.05–3.88) completely lacks this hydrogen-bond donor functionality . The experimental ΔlogP range for CF₂H/CH₃ exchange spans −0.1 to +0.4, indicating that the –CF₂H group can either increase or decrease lipophilicity in a context-dependent manner—a property that can be exploited for fine-tuning ADME properties [1].

Bioisostere Hydrogen-bond donor Drug design

Purity Tier Availability at 98% (Leyan) Provides Higher Assured Quality Versus the More Common 95% Specification Among Competing Suppliers

The target compound is available at 98% purity from Leyan (Catalog No. 1596063) and at 95% purity from Apollo Scientific (Catalog No. PC49705) and Alfa Chemistry (Catalog No. OFC1261642334) . Among the C₇H₄BrF₂I isomer family, the comparator 1-Bromo-4-(difluoromethyl)-2-iodobenzene (CAS 1261671-65-1) is offered at 97% (Thermo Scientific/Alfa Aesar) and 98.0% (Fluorochem), while 2-Bromo-1-(difluoromethyl)-4-iodobenzene (CAS 1261569-90-7) is listed at 95% (AKSci) and 98% (Leyan) . The target compound therefore occupies the upper tier of available purity specifications within this isomer family, with the 98% grade being suitable for demanding applications such as late-stage functionalization of advanced pharmaceutical intermediates where impurity profiles must be rigorously controlled.

Purity Quality assurance Supplier comparison

Optimal Application Scenarios for 2-Bromo-4-(difluoromethyl)-1-iodobenzene Based on Demonstrated Differentiation Evidence


Sequential Double Cross-Coupling for Unsymmetrical Biaryl and Terphenyl Synthesis in Medicinal Chemistry

The ortho-Br / para-I substitution pattern with a meta-CF₂H group makes this compound ideally suited for programmed two-step Suzuki-Miyaura or Stille couplings to construct unsymmetrical biaryl or terphenyl scaffolds. The C–I bond at the para position (relative to –CF₂H) undergoes oxidative addition first under mild Pd(0) conditions, enabling chemo-selective installation of the first aryl group. Subsequent coupling at the more robust ortho C–Br bond introduces a second distinct aryl moiety, all without protecting group manipulations . This sequential strategy is particularly valuable in kinase inhibitor and GPCR modulator programs where the –CF₂H group serves simultaneously as a lipophilic hydrogen-bond donor (HB acidity A = 0.085–0.165) and a metabolic stability modulator [1].

Difluoromethyl-Containing Fragment Library Construction for FBDD (Fragment-Based Drug Discovery)

The –CF₂H group's established role as a bioisostere of hydroxyl (–OH) and thiol (–SH) groups, combined with its capacity to act as a lipophilic hydrogen-bond donor (ΔlogP range −0.1 to +0.4 vs –CH₃), makes this compound a strategic core for fragment library synthesis [1]. Unlike the non-fluorinated analog 1-Bromo-4-iodobenzene (LogP 3.05–3.88), the target compound (LogP 3.99) retains the halogen-based cross-coupling versatility while adding the hydrogen-bond donor functionality of –CF₂H, enabling fragments to engage polar protein contacts without sacrificing membrane permeability . The 45% cost advantage at 250 mg scale versus the 1-Bromo-4-(difluoromethyl) isomer further supports library-scale procurement .

Agrochemical Intermediate Synthesis Requiring Halogen-Retentive Functionalization

The difluoromethyl group is a privileged motif in modern agrochemicals (e.g., fungicides and herbicides) where it enhances metabolic stability and modulates lipophilicity for optimal foliar uptake [1]. The target compound provides a difluoromethylated aromatic core with two differentiated halogen handles (Br and I) for sequential diversification toward agrochemical lead candidates. The availability at 98% purity from Leyan, combined with the corrosive (H314) hazard classification that necessitates appropriate containment, aligns with the operational standards of agrochemical process research laboratories where kilogram-scale precursors may ultimately be required .

Halogen-Bond-Donor Motif for Supramolecular and Materials Chemistry

The iodine atom para to the electron-withdrawing –CF₂H group creates a polarized C–I bond with enhanced σ-hole character, strengthening its capacity as a halogen-bond donor toward Lewis bases [2]. The ortho-bromine provides a secondary, weaker halogen-bond donor site for orthogonal non-covalent interactions. This dual halogen-bond donor architecture, coupled with the –CF₂H hydrogen-bond donor, creates a trifunctional non-covalent interaction module, distinguishing it from the simpler 1-Bromo-4-iodobenzene which lacks the hydrogen-bond donor and presents a different σ-hole polarization profile .

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